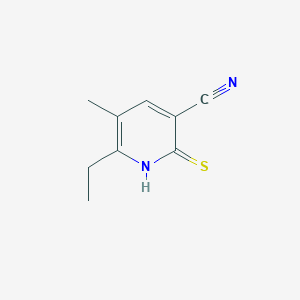

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

説明

The exact mass of the compound 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-3-8-6(2)4-7(5-10)9(12)11-8/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPLFOUWJMMDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=S)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356109 | |

| Record name | 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290299-51-3 | |

| Record name | 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 290299-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, a substituted pyridinethione with potential applications in medicinal chemistry and materials science. While specific biological and spectral data for this compound are not extensively documented in publicly accessible literature, this guide synthesizes information on its fundamental properties, probable synthetic routes based on established chemical principles for analogous structures, and potential areas of application derived from the known activities of related 2-mercaptonicotinonitrile derivatives. This document is intended to serve as a foundational resource for researchers initiating studies on this molecule, providing both theoretical background and practical methodological considerations.

Introduction and Chemical Identity

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, identified by the CAS Number 290299-51-3, is a heterocyclic compound featuring a pyridine ring core. The structural uniqueness of this molecule lies in its specific substitution pattern: an ethyl group at the 6-position, a methyl group at the 5-position, a nitrile group at the 3-position, and a mercapto group at the 2-position. The presence of these functional groups, particularly the nitrile and mercapto moieties, suggests a rich chemical reactivity and the potential for diverse biological interactions.

The nicotinonitrile scaffold is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and antitumor activities. The mercapto group introduces the possibility of thiol-disulfide exchange, metal chelation, and nucleophilic reactions, further expanding its potential utility in drug design and materials science.

Physicochemical Properties

A summary of the known physicochemical properties of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is presented in Table 1.

| Property | Value | Source |

| CAS Number | 290299-51-3 | |

| Molecular Formula | C₉H₁₀N₂S | |

| Molecular Weight | 178.25 g/mol | |

| Canonical SMILES | CCC1=C(C)C=C(C#N)C(S)=N1 | Inferred from structure |

| Physical Appearance | Not specified in available literature. Likely a solid at room temperature. | N/A |

| Solubility | Not specified in available literature. Expected to be soluble in organic solvents like DMSO and DMF. | N/A |

Thiol-Thione Tautomerism

It is critical for researchers to recognize that 2-mercaptopyridine derivatives, including the title compound, exist in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in polar solvents, the thione form, 6-Ethyl-5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile , is generally favored due to its greater stability. This equilibrium is a crucial consideration for reaction planning, spectroscopic analysis, and understanding potential biological interactions.

Figure 1: Tautomeric equilibrium between the thiol and thione forms.

Proposed Synthesis Methodology

The proposed reaction involves the condensation of an appropriate ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Reaction Scheme

Figure 2: Proposed one-pot synthesis of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known syntheses of similar compounds and should be optimized for the specific reactants.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pentanone (1.0 equivalent), malononitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or dimethylformamide (DMF) to dissolve the reactants. To this mixture, add a catalytic amount of a base, such as triethylamine or morpholine (0.1-0.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Mechanistic Considerations

The reaction is believed to proceed through an initial Knoevenagel condensation between the 3-pentanone and malononitrile, catalyzed by the base, to form an α,β-unsaturated dinitrile intermediate. This is followed by a Michael addition of the sulfur nucleophile and subsequent cyclization and aromatization to yield the final pyridinethione product.

Potential Applications and Areas for Future Research

Given the lack of specific studies on 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, its potential applications are inferred from the known biological activities of structurally related compounds.

Medicinal Chemistry

-

Antimicrobial Agents: Nicotinonitrile and 2-mercaptobenzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][2] The title compound could be investigated for its efficacy against a panel of pathogenic bacteria and fungi.

-

Anticancer Agents: Substituted dihydropyridine and nicotinonitrile derivatives have been explored for their cytotoxic effects against various cancer cell lines.[3][4] The potential of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile as an anticancer agent warrants investigation.

-

Enzyme Inhibition: The mercapto group can act as a nucleophile or a metal chelator, making this compound a candidate for the inhibition of enzymes, particularly those with a metal cofactor or a cysteine residue in their active site.

Materials Science

The thiol group allows for the formation of self-assembled monolayers on metal surfaces, suggesting potential applications in nanotechnology and electronics. The compound could also serve as a ligand for the synthesis of coordination polymers and metal-organic frameworks with interesting catalytic or photophysical properties.

Characterization and Analytical Methods (Anticipated)

For researchers who successfully synthesize this compound, the following analytical techniques will be crucial for its characterization.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a singlet for the aromatic proton. The position of the N-H proton of the thione tautomer would likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the nitrile carbon, the thione carbon (C=S), aromatic carbons, and the carbons of the ethyl and methyl groups. |

| FT-IR | A characteristic sharp peak for the nitrile group (C≡N) around 2220-2260 cm⁻¹. A peak for the C=S bond of the thione tautomer around 1100-1250 cm⁻¹. A broad peak for the N-H stretch of the thione tautomer in the region of 3100-3500 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (178.25 m/z). |

Safety and Handling

While specific toxicity data for 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is not available, it should be handled with the standard precautions for a research chemical. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is a molecule of significant interest due to its unique combination of functional groups. Although detailed experimental data is currently limited in the public domain, this guide provides a solid theoretical and practical foundation for researchers. The proposed synthesis via a Gewald-type reaction is a logical and efficient starting point. The potential for this compound in medicinal chemistry and materials science is considerable, and further investigation into its synthesis, characterization, and biological activities is highly encouraged.

References

- Gawad, N. M., Georgey, H. H., & Berk, B. (2010).

- Khamis, A. A., Mohamed, M. S., & El-Sayed, W. A. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(1), 108-121.

- Kumar, A., & Aggarwal, N. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(1), 47-58.

- Mayer, T. U., Kapoor, T. M., Haggarty, S. J., King, R. W., Schreiber, S. L., & Mitchison, T. J. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971–974.

- Abbas, H. A. S., El Sayed, W. A., & Fathy, N. M. (2010). Synthesis and antitumor activity of new dihydropyridine thioglycosides and their corresponding dehydrogenated forms. European Journal of Medicinal Chemistry, 45(3), 973–982.

- Atwal, K. S., Swanson, B. N., Unger, S. E., Floyd, D. M., Moreland, S., Hedberg, A., & O'Reilly, B. C. (1991). Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806–811.

Sources

- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile chemical structure and properties

An In-Depth Technical Guide to 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

Abstract: This technical guide provides a comprehensive overview of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and known biological activities. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific data to serve as a foundational resource for leveraging this compound in novel research and development applications.

Chemical Identity and Structure

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is a heterocyclic compound featuring a pyridine core. The formal IUPAC name is 6-ethyl-5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The presence of a nitrile group (-CN), a mercapto/thioxo group (-SH/ =S), and alkyl substituents (ethyl and methyl) on the pyridine ring creates a molecule with diverse chemical reactivity and potential for further functionalization.

The molecule exists in a tautomeric equilibrium between the mercapto form (pyridinethiol) and the thioxo form (pyridinethione), with the thione form generally predominating in solid and solution states. This tautomerism is a critical feature, influencing its reactivity and interaction with biological targets.

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 290299-51-3 | [1] |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.25 g/mol |[1] |

Sources

An In-depth Technical Guide on the Research Applications of CAS Number 290299-51-3

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Technical Guide on the Research Applications of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS 290299-51-3)

Introduction

This document serves as a technical guide concerning the chemical compound identified by CAS number 290299-51-3, chemically known as 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile. The compound has a molecular formula of C₉H₁₀N₂S and a molecular weight of 178.25 g/mol .[1][2] It is commercially available from various suppliers for research purposes, as indicated by its classification for "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[1][2]

Despite its availability, a comprehensive review of scientific literature, patent databases, and clinical trial registries reveals a significant lack of published research on the specific applications of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile. This guide will address the current state of knowledge and provide a foundational understanding of its chemical properties, while also exploring the potential research avenues based on the bioactivity of structurally related compounds.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 290299-51-3 | [1][2] |

| IUPAC Name | 6-ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

| Molecular Formula | C₉H₁₀N₂S | [1][2] |

| Molecular Weight | 178.25 | [1][2] |

| Canonical SMILES | CCC1=NC(S)=C(C#N)C=C1C |

Current Research Landscape: An Absence of Direct Applications

A thorough investigation into the scientific domain for direct research applications of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS 290299-51-3) did not yield any specific studies detailing its use, mechanism of action, or established biological activity. The compound is primarily listed in chemical supplier catalogs, indicating its potential utility as a building block in organic synthesis or as a candidate for screening in drug discovery programs. However, the outcomes of any such research, if undertaken, have not been published in accessible scientific literature.

Inferred Potential Research Applications from Structurally Related Compounds

While direct data is absent for CAS 290299-51-3, the broader class of nicotinonitrile and mercaptopyridine derivatives has been the subject of considerable research in medicinal chemistry. The structural motifs present in 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile suggest potential for similar biological activities.

For instance, a structurally related compound, 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile, has been investigated for several biological activities. These studies have indicated potential antimicrobial, antioxidant, and enzyme inhibitory properties. This suggests that the core nicotinonitrile scaffold, substituted with alkyl and functional groups, is a promising area for the development of new therapeutic agents. The presence of the mercapto group in the target compound introduces a nucleophilic center that could be crucial for its biological activity or for further chemical modifications.

The potential research applications for compounds with this scaffold could include:

-

Antimicrobial Drug Discovery: Screening against a panel of pathogenic bacteria and fungi.

-

Antioxidant Studies: Evaluation of its ability to scavenge free radicals and protect against oxidative stress.

-

Enzyme Inhibition Assays: Testing against various enzymes implicated in disease pathways, such as kinases or proteases.

-

Cancer Research: Investigating cytotoxic effects on various cancer cell lines.

Proposed Initial Research Workflow

For researchers interested in exploring the potential of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, a logical first step would be to perform a series of in vitro screening assays to identify any significant biological activity.

Experimental Workflow: Initial Biological Screening

Caption: Proposed workflow for initial biological screening of CAS 290299-51-3.

Conclusion

References

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile. Synthesizing data from analogous chemical structures, including nicotinonitriles, pyridinethiones, and thienopyridines, we propose a multi-faceted mechanism centered on targeted kinase inhibition and the subsequent induction of apoptosis and cell cycle arrest. This document provides a comprehensive framework for investigating these hypotheses, detailing robust experimental protocols and outlining the causal logic behind each methodological step. Our objective is to furnish the scientific community with a foundational blueprint for elucidating the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of a Novel Nicotinonitrile Derivative

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of clinically significant compounds.[1] Within this broad class, nicotinonitrile derivatives have garnered substantial interest for their diverse biological activities, particularly in the realm of oncology.[2] The subject of this guide, 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, is a unique entity characterized by a substituted pyridine ring bearing a nitrile, a mercapto group, and ethyl and methyl substitutions. While direct mechanistic studies on this specific molecule are nascent, a comprehensive analysis of its structural analogues provides a fertile ground for postulating its potential modes of action.

Structurally related compounds, such as thieno[2,3-b]pyridines, have demonstrated potent antiproliferative effects in various cancer models.[3] Furthermore, the 2-mercaptonicotinonitrile moiety is a recurring motif in compounds designed as enzyme inhibitors. This guide will therefore focus on the most probable and compelling hypothesis: that 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile exerts its biological effects through the targeted inhibition of key cellular kinases, leading to the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

Physicochemical Properties and Structural Alerts

A foundational understanding of a compound's physical and chemical properties is paramount to deciphering its biological activity. The key structural features of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile are detailed below.

| Property | Value | Source |

| Molecular Formula | C9H10N2S | [4] |

| Molecular Weight | 178.25 g/mol | [4] |

| CAS Number | 290299-51-3 | [4] |

The presence of the mercapto (-SH) group and the nitrile (-CN) group are significant "structural alerts." The mercapto group is known to form covalent bonds with cysteine residues in enzyme active sites, suggesting a potential for irreversible or potent reversible enzyme inhibition. The electron-withdrawing nature of the nitrile group can influence the electronic distribution of the pyridine ring, potentially modulating its interaction with biological targets.

Hypothesized Mechanism of Action: A Dual Approach of Kinase Inhibition and Apoptosis Induction

Based on the pharmacological profiles of structurally analogous compounds, we propose a primary mechanism of action for 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile centered on the inhibition of protein kinases critical for cancer cell proliferation and survival.

Postulated Molecular Target: Inhibition of Oncogenic Kinases

Several nicotinonitrile derivatives have been identified as inhibitors of oncogenic serine/threonine kinases, such as PIM-1, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5] These kinases are often dysregulated in cancer, leading to uncontrolled cell growth and survival. We hypothesize that 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile functions as a kinase inhibitor, potentially through competitive or non-competitive binding to the ATP-binding pocket or an allosteric site.[6][7]

The proposed interaction is likely facilitated by the key functional groups of the molecule. The pyridine ring can form hydrogen bonds and pi-stacking interactions within the kinase active site, while the mercapto group could form a crucial covalent or strong hydrogen bond with a cysteine residue, a common feature in the active sites of many kinases.

Diagram: Hypothesized Kinase Inhibition

Caption: Hypothesized competitive inhibition of an oncogenic kinase.

Downstream Cellular Consequences: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of critical survival kinases is a potent trigger for apoptosis. We postulate that by disrupting these signaling pathways, 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile initiates the intrinsic apoptotic cascade. This is supported by studies on related pyridine derivatives that have been shown to induce apoptosis in cancer cell lines.[8][9]

Furthermore, many kinase inhibitors impact the cell cycle.[10] It is plausible that 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile could induce cell cycle arrest, likely at the G1 or G2/M phase, preventing cancer cells from progressing through division. This is a common mechanism for antiproliferative agents.[11]

Diagram: Proposed Cellular Effects

Caption: Downstream cellular effects following kinase inhibition.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To rigorously test the proposed mechanism of action, a series of well-defined in vitro experiments are necessary. The following protocols are designed to be self-validating, with each step providing a piece of the mechanistic puzzle.

Initial Antiproliferative Screening

Objective: To determine the cytotoxic and antiproliferative effects of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile across a panel of relevant cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Objective: To identify specific kinase targets of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile.

Protocol: In Vitro Kinase Panel Screening

-

Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases.

-

Compound Concentration: Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

-

Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

-

Hit Identification: Identify kinases where activity is significantly inhibited (e.g., >50% inhibition) by the compound.

-

Dose-Response Analysis: For identified "hits," perform follow-up dose-response assays to determine the IC50 for each kinase.

Diagram: Experimental Workflow for MoA Elucidation

Caption: A streamlined workflow for investigating the proposed mechanism of action.

Apoptosis and Cell Cycle Analysis

Objective: To confirm the induction of apoptosis and identify any effects on cell cycle progression.

Protocol: Flow Cytometry for Apoptosis and Cell Cycle

-

Cell Treatment: Treat a relevant cancer cell line with 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

For Apoptosis (Annexin V/Propidium Iodide Staining):

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

For Cell Cycle (Propidium Iodide Staining):

-

Fix cells in cold 70% ethanol overnight.

-

Wash and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes.

-

Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

This technical guide has presented a scientifically grounded, albeit hypothesized, mechanism of action for 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile. By leveraging the known biological activities of its structural relatives, we have constructed a plausible model centered on kinase inhibition, leading to apoptosis and cell cycle arrest. The detailed experimental workflows provide a clear and logical path for the validation of this hypothesis.

Future research should focus on the precise identification of the inhibited kinases and the elucidation of the specific apoptotic pathways that are activated. In vivo studies in relevant animal models will be crucial to translate these in vitro findings into a potential therapeutic context. The data generated from the proposed experiments will be instrumental in guiding the further development of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile as a potential novel therapeutic agent.

References

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

Off-target effects of MEK inhibitors. PubMed. [Link]

-

Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. [Link]

-

Inhibitors supercharge kinase turnover through native proteolytic circuits. Nature. [Link]

-

2,2'-Bipyridine Derivatives exert anticancer effects inducing apoptosis. Dove Medical Press. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]

-

Nicotine inhibits apoptosis induced by chemotherapeutic drugs by up-regulating XIAP and survivin. PubMed. [Link]

-

Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Dove Medical Press. [Link]

-

Inhibitor Trapping in Kinases. Drug Design and Bioinformatics Lab. [Link]

-

A New Benzo[7][12]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. [Link]

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

-

Ethyl 2,4-dichloro-6-methylnicotinate. PubChem. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H ) thione Derivatives as Synthon. ResearchGate. [Link]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Taylor & Francis Online. [Link]

-

Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. [Link]

-

A New Benzo[7][12]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]

- 11. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging pharmacological activities. This technical guide focuses on a specific, yet lesser-known member of this family: 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS No. 290299-51-3). Due to the limited volume of published research on this particular compound, this document serves as both a review of available data and a predictive guide based on the well-established chemistry and biological activities of closely related analogues. We will explore its chemical properties, propose a robust synthetic route, and discuss its potential reactivity for the generation of novel derivatives. Furthermore, we will extrapolate its likely biological activities from existing data on similar molecular scaffolds and provide detailed experimental protocols for its synthesis and subsequent pharmacological evaluation.

Introduction: The Significance of the Nicotinonitrile Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. When functionalized with a nitrile group, it forms the nicotinonitrile scaffold, a privileged structure in drug discovery. The electronic properties of the pyridine ring, combined with the reactivity of the nitrile group, provide a versatile platform for developing compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

The subject of this guide, 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, introduces a thiol (-SH) group at the 2-position, which is of particular interest. The presence of the mercapto group opens up avenues for further chemical modification and can also play a direct role in the compound's mechanism of action, for instance, through metal chelation or interaction with cysteine residues in proteins. This guide aims to provide a comprehensive overview of this molecule, bridging the gap in the current literature by proposing synthetic pathways and predicting its therapeutic potential based on established principles of medicinal chemistry.

Chemical Properties and Structural Analysis

Based on supplier data, the fundamental properties of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile are summarized below.

| Property | Value |

| CAS Number | 290299-51-3 |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.25 g/mol |

Tautomerism: The Thiol-Thione Equilibrium

A key structural feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. It is highly probable that 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile also exhibits this property. The thione tautomer is often the more stable form in the solid state and in solution. This equilibrium is crucial as the two forms can have different chemical reactivities and biological activities.

Caption: Tautomeric equilibrium of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile.

Proposed Synthesis: A Multi-Component Approach

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step.[1] This approach is well-suited for the synthesis of highly substituted pyridines. A plausible and efficient route to 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is a variation of the Gewald reaction, which is a well-established method for the synthesis of 2-aminothiophenes, common precursors to substituted pyridines.[2][3]

The proposed synthesis involves a one-pot reaction of an appropriate ketone, an activated nitrile, elemental sulfur, and a suitable base.

Caption: Proposed multi-component synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).

-

Addition of Base: Add morpholine (0.1 mol) or another suitable base such as triethylamine to the mixture.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile.

Predicted Biological Activities and Therapeutic Potential

While no specific biological data exists for 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential. The nicotinonitrile core is associated with a wide range of pharmacological effects.

Antimicrobial Activity

Derivatives of 2-mercaptonicotinonitrile have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[4][5] The presence of the mercapto group is often crucial for this activity. It is hypothesized that these compounds may exert their effect by inhibiting essential enzymes in microorganisms or by disrupting cell membrane integrity.

Anticancer Activity

Numerous pyridine and nicotinonitrile derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The specific substitution pattern on the pyridine ring plays a critical role in determining the potency and selectivity of these compounds.

Other Potential Activities

The broader class of nicotinonitrile derivatives has also been explored for anti-inflammatory, antiviral, and other therapeutic applications.[6] The unique combination of ethyl, methyl, and mercapto substituents on the nicotinonitrile core of the target molecule makes it a novel candidate for screening across a wide range of biological assays.

The following table summarizes the observed biological activities of some related nicotinonitrile and mercaptopyridine derivatives.

| Compound Class | Observed Biological Activities |

| 2-Mercaptonicotinonitrile derivatives | Antibacterial, Antifungal[4] |

| Substituted Pyridines | Anti-inflammatory[6] |

| 2-Mercaptobenzothiazole derivatives | Antibacterial[5] |

Proposed Experimental Protocols for Pharmacological Evaluation

To validate the predicted biological activities, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

-

Preparation of Compound Stock Solution: Dissolve a known weight of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C for bacteria and 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed a suspension of a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile and incubate for a further 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile represents an intriguing yet underexplored molecule within the pharmacologically significant class of nicotinonitriles. While direct experimental data is scarce, its chemical structure suggests a high potential for diverse biological activities, particularly as an antimicrobial or anticancer agent. The proposed multi-component synthesis offers an efficient and scalable route to obtain this compound for further investigation.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound's physicochemical properties. Subsequently, a broad biological screening against a panel of microbial strains and cancer cell lines is warranted to uncover its therapeutic potential. Further derivatization of the mercapto and nitrile functionalities could lead to the development of a library of novel compounds with potentially enhanced potency and selectivity. This guide provides a foundational roadmap for researchers to embark on the exploration of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile and its potential contributions to medicinal chemistry and drug discovery.

References

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). RSC Publishing.

- Design, synthesis and antimicrobial evaluation of thioglycosides of a novel class of 2-mercaptonicotinonitriles. (2020).

- One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. (2025).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.

- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). PMC.

- Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (n.d.). PubMed.

- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).

- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.

- Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. (2025).

- Condensation/ Multi-component Reactions MCR/Oxid

- Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Ascendant Trajectory of Mercapto-nicotinonitriles: A Technical Guide to Emerging Research Frontiers

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researcher, the practicing scientist, and the visionary in drug development, this guide serves as a deep dive into the burgeoning landscape of mercapto-nicotinonitrile compounds. Far from being a mere catalog of derivatives, our exploration is designed to illuminate the chemical intuition behind their growing prominence. The strategic placement of a thiol (-SH) and a nitrile (-CN) group on a pyridine ring creates a molecule ripe with possibilities—a potent nucleophile, a versatile chelating agent, and a scaffold for diverse biological activities and material science innovations. This document is structured to not only inform but also to inspire, providing both the foundational knowledge and the detailed methodologies necessary to push the boundaries of what is possible with this remarkable class of compounds. We will journey through their therapeutic potential, their role in crafting intelligent materials, and their emerging applications in catalysis, all while maintaining a steadfast focus on the experimental rigor and scientific integrity that underpins true discovery.

Chapter 1: The Chemical Core and Synthetic Strategies

The unique reactivity of mercapto-nicotinonitriles stems from the interplay between the electron-withdrawing nitrile group, the nucleophilic thiol, and the aromatic pyridine core. This arrangement facilitates a rich chemical space for derivatization and application.

Foundational Synthetic Pathways

The synthesis of the mercapto-nicotinonitrile core and its derivatives is often achieved through multi-component reactions, which offer efficiency and atom economy. A common and robust method is a variation of the Gewald reaction, which allows for the facile construction of the substituted pyridine ring.

Experimental Protocol: One-Pot Synthesis of 2-Mercapto-4,6-disubstituted-nicotinonitrile Derivatives

This protocol provides a generalized, yet robust, framework for the synthesis of a diverse library of mercapto-nicotinonitrile compounds. The selection of a ketone, an aldehyde, and the sulfur source allows for systematic variation of the substituents, enabling structure-activity relationship (SAR) studies.

-

Rationale: This one-pot, three-component reaction is a highly efficient method for constructing the polysubstituted pyridine ring. The use of a base catalyst like piperidine or morpholine is crucial for promoting the initial Knoevenagel condensation and the subsequent Michael addition. The choice of elemental sulfur as the sulfur source is both economical and effective, leading to the final cyclization and aromatization to the desired pyridinethione. The self-validating nature of this protocol lies in the crystalline nature of the product, which often precipitates from the reaction mixture upon cooling, and can be readily characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the expected structure.

-

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an equimolar ratio of an aryl or alkyl ketone (e.g., acetophenone), an aromatic aldehyde (e.g., benzaldehyde), and malononitrile in ethanol.

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of a secondary amine, such as piperidine or morpholine (approximately 10 mol%).

-

Initial Condensation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile.

-

Sulfur Addition and Reflux: Add elemental sulfur (1.1 molar equivalents) to the reaction mixture. Heat the mixture to reflux (typically 78 °C for ethanol) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates as a solid. The solid is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a vacuum oven.

-

Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

-

Characterization: The structure of the synthesized compounds should be confirmed by:

-

FT-IR Spectroscopy: To identify the characteristic C≡N stretch (around 2220 cm⁻¹) and the C=S stretch.

-

¹H and ¹³C NMR Spectroscopy: To confirm the aromatic and aliphatic protons and carbons and the overall structure.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Chapter 2: Frontiers in Medicinal Chemistry - Targeting Disease with Precision

The mercapto-nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] The presence of the thiol group can be crucial for interacting with biological targets, particularly through covalent bonding or metal chelation within enzyme active sites.

Anticancer Activity: A Multi-pronged Attack

Derivatives of mercapto-nicotinonitrile have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.[3][4]

2.1.1. Kinase Inhibition: Halting Uncontrolled Cell Growth

Many nicotinonitrile derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2] The rationale behind targeting kinases is to block the phosphorylation cascades that drive cell cycle progression and angiogenesis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[5] Certain nicotinonitrile hybrids have been shown to be effective VEGFR-2 inhibitors.[2]

-

PIM-1 Kinase Inhibition: PIM-1 kinase is a proto-oncogene that is overexpressed in many cancers and is involved in cell survival and drug resistance.[6] Nicotinonitrile-based compounds have been developed as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.[2]

Caption: Inhibition of key oncogenic signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

-

Rationale: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This method is a reliable and high-throughput way to determine the cytotoxic effects of potential anticancer compounds. A self-validating aspect of this protocol is the inclusion of a positive control (a known cytotoxic drug like doxorubicin) and a negative control (vehicle-treated cells), which provides a baseline for cell death and viability, respectively.

-

Step-by-Step Methodology: [8][9][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the mercapto-nicotinonitrile compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO (vehicle control) and wells with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Table 1: Representative Anticancer Activity of Nicotinonitrile Derivatives

| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| 3-Cyanopyridine-sulfonamide hybrid | Various (60 lines) | VEGFR-2 | 3.6 | [2] |

| 3-Cyanopyridine-hydroxamic acid hybrid | MCF-7 | PIM-1/HDAC | ~0.34 | [2] |

| 4,6-Diaryl-3-cyanopyridin-2-one | HT-29 (Colon) | COX-2 | Varies | [2] |

| Fused Nicotinonitrile | Not specified | Not specified | Varies | [11] |

Chapter 3: Innovations in Materials Science

The unique electronic and structural properties of mercapto-nicotinonitriles make them excellent candidates for the development of advanced materials, including chemical sensors and metal-organic frameworks (MOFs).

Fluorescent Chemosensors: Lighting Up the Invisible

The mercapto group is an excellent ligand for heavy and transition metal ions.[8] The nicotinonitrile core, when appropriately substituted, can act as a fluorophore. The combination of these two functionalities allows for the design of "turn-off" or "turn-on" fluorescent sensors.

-

Mechanism of Action: In a typical "turn-off" sensor, the mercapto-nicotinonitrile compound is fluorescent. Upon binding of a metal ion to the thiol group, the fluorescence is quenched due to mechanisms like photoinduced electron transfer (PET) or heavy atom effect. Conversely, in a "turn-on" sensor, a non-fluorescent derivative can be designed to become fluorescent upon a specific reaction with an analyte, such as the nucleophilic addition of biological thiols.[12]

Caption: Mechanisms of "Turn-Off" and "Turn-On" fluorescent sensing.

Table 2: Photophysical Properties of Representative Nicotinonitrile-based Fluorescent Compounds

| Compound Structure | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |

| Pyridine-Carbazole Acrylonitrile (ortho) | 380 (solution), 398 (solid) | 540 (solid) | 0.05 (solid) | [13][14] |

| Pyridine-Carbazole Acrylonitrile (meta) | 378 (solution), 390 (solid) | 540 (solid) | 0.14 (solid) | [13][14] |

| Pyridine-Carbazole Acrylonitrile (para) | 396 (solution), 442 (solid) | 604 (solid) | 0.006 (solid) | [13][14] |

Note: Data is for related cyanopyridine derivatives, highlighting the photophysical potential of the core structure.

Metal-Organic Frameworks (MOFs): Building with Precision

Mercapto-nicotinonitriles are excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the thiol group can coordinate to metal centers, creating porous, crystalline structures with high surface areas.[11]

-

Rationale for Use: The tunability of the mercapto-nicotinonitrile linker allows for the synthesis of MOFs with tailored pore sizes and functionalities. The presence of the thiol group within the MOF structure can be exploited for post-synthetic modification or for the selective adsorption of soft metal ions. These MOFs have potential applications in gas storage, separation, and heterogeneous catalysis.

Experimental Protocol: Solvothermal Synthesis of a Mercapto-nicotinonitrile-based MOF

-

Rationale: Solvothermal synthesis is a common method for producing high-quality, crystalline MOFs. The reaction is carried out in a sealed vessel at a temperature above the boiling point of the solvent, which increases the solubility of the reactants and promotes the formation of a well-ordered crystalline product. The choice of metal salt and linker, as well as the reaction conditions (temperature, time, solvent), are critical variables that determine the final structure and properties of the MOF.

-

Step-by-Step Methodology:

-

Reactant Preparation: In a glass vial, dissolve the mercapto-nicotinonitrile linker and a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent, typically DMF or a mixture of DMF and ethanol.

-

Sealing the Vessel: Place the vial inside a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The MOF crystals are then collected by filtration or decantation.

-

Washing and Activation: Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials. The MOF is then "activated" by removing the solvent molecules from the pores, typically by heating under vacuum. This step is crucial for achieving high porosity and surface area.

-

Chapter 4: Emerging Vistas in Catalysis

The ability of the mercapto-nicotinonitrile scaffold to coordinate with transition metals opens up avenues for its use in catalysis. The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, which in turn can influence the catalytic activity of the metal center.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in organic synthesis, particularly for C-C and C-N bond formation. Mercapto-nicotinonitrile ligands can be used to stabilize palladium catalysts, potentially enhancing their activity and selectivity in reactions such as the Suzuki-Miyaura coupling.

-

Causality in Catalyst Design: The mercapto-nicotinonitrile ligand can act as a bidentate ligand, coordinating to the palladium center through both the sulfur and a nitrogen atom (either from the pyridine ring or another appended group). This chelation can create a stable complex that is resistant to decomposition under the reaction conditions. The electron-donating or -withdrawing nature of the substituents on the nicotinonitrile ring can modulate the electron density at the palladium center, thereby influencing its reactivity in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The field of mercapto-nicotinonitrile chemistry is on a steep upward trajectory. The synthetic accessibility and functional versatility of this scaffold have positioned it as a cornerstone for innovation in medicinal chemistry, materials science, and catalysis. Future research will likely focus on the development of more complex, multifunctional derivatives with enhanced selectivity and efficacy. In medicine, the exploration of these compounds as dual-action inhibitors or as components of targeted drug delivery systems holds immense promise. In materials science, the design of mercapto-nicotinonitrile-based MOFs with dynamic properties for stimuli-responsive applications is an exciting frontier. Finally, the rational design of novel catalysts based on this ligand system could lead to more efficient and sustainable chemical transformations. This guide has aimed to provide a comprehensive overview of the current state-of-the-art and to equip researchers with the knowledge and tools to contribute to this exciting and rapidly evolving field.

References

-

Huda, R. M., et al. (Year). Synthesis and Antioxidant Activity of Some Novel Nicotinonitrile Derivatives Bearing a Furan Moiety. Journal of Heterocyclic Chemistry. [Link]

-

Aly, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). MDPI. [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar. [Link]

-

Salem, M. A. (2018). Overview on the synthetic routes to nicotine nitriles. ResearchGate. [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.. [Link]

-

Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (n.d.). Dalton Transactions. [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (2011). MDPI. [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (2011). ResearchGate. [Link]

-

Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. (n.d.). University of Tübingen. [Link]

-

4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. (n.d.). ResearchGate. [Link]

-

Fekry, R. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. [Link]

-

Reversible Fluorescent Probe for Highly Selective and Sensitive Detection of Mercapto Biomolecules. (n.d.). ResearchGate. [Link]

-

A turn-on green fluorescent thiol probe based on the 1,2-addition reaction and its application for bioimaging. (2014). ResearchGate. [Link]

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

-

An optical chemical sensor for mercury ion based on 2-mercaptopyrimidine in PVC membrane. (2008). PubMed. [Link]

-

Overview on the synthetic routes to nicotine nitriles. (2018). ResearchGate. [Link]

-

Metal-Mediated Organocatalysis in Water: Serendipitous Discovery of Aldol Reaction Catalyzed by the [Ru(bpy)2(nornicotine)2]2+ Complex. (2022). PubMed. [Link]

-

Dynamics of palladium single-atoms on graphitic carbon nitride during ethylene hydrogenation. (n.d.). Rafal Dunin-Borkowski. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]

-

Organic Chemistry and Synthesis Rely More and More upon Catalysts. (2021). MDPI. [Link]

-

Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (n.d.). AIR Unimi. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (n.d.). NIH. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Synthesis of product 14 under solvent-free conditions. (n.d.). ResearchGate. [Link]

-

Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

-

Metal-ligand cooperativity at nickel π-complexes for the stabilization of reactive intermediates and hydrogenation catalysis. (2024). Utrecht University. [Link]

-

Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (n.d.). ResearchGate. [Link]

-

2-Mercapto-4,6-dimethylnicotinonitrile. (n.d.). PubChem. [Link]

-

(PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. (n.d.). Academia.edu. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). MDPI. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Remarkable Single Atom Catalyst of Transition Metal (Fe, Co & Ni) Doped on C 2 N Surface for Hydrogen Dissociation Reaction. (2022). MDPI. [Link]

-

Proposed mechanism for the synthesis of nicotinonitrile derivatives... (n.d.). ResearchGate. [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). MDPI. [Link]

-

Transition metal complexes of 5-bromosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-one: Synthesis, characterization, catalytic and antibacterial studies. (n.d.). ResearchGate. [Link]

-

Comparative Analysis of Derivative Parameters of Chemoresistive Sensor Signals for Gas Concentration Estimation. (2022). MDPI. [Link]

-

Progress in the discovery and development of anticancer agents from marine cyanobacteria. (2024). Royal Society of Chemistry. [Link]

Sources

- 1. Systems redox biology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of metal ion complexation/decomplexation reaction-based fluorescent sensors for detecting biological thiols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A review of metal ion complexation/decomplexation reaction-based fluorescent sensors for detecting biological thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Heavy Metal Ions Detection Using Nanomaterials-Based Aptasensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Synthesis of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile: A Detailed Application Note and Protocol Guide

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitriles are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their inherent chemical functionalities allow for a diverse range of pharmacological activities, making them valuable building blocks in drug discovery and development. The title compound, 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile, possesses a unique substitution pattern that suggests potential applications in medicinal chemistry, particularly as an intermediate for the synthesis of novel therapeutic agents. The presence of the mercapto group provides a reactive handle for further molecular elaboration, while the ethyl and methyl substituents can influence the molecule's lipophilicity and binding interactions with biological targets. This application note provides a comprehensive guide to the synthesis of this important molecule, detailing two robust protocols and the chemical principles that underpin them.

Strategic Approach to Synthesis

The synthesis of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile is most effectively approached through a two-step sequence involving the initial construction of a pyridone ring system, followed by a thionation reaction. This strategy allows for the controlled installation of the desired substituents and functional groups.

An alternative, though less direct, approach could be envisioned through a variation of the Gewald reaction, a powerful tool for the synthesis of 2-aminothiophenes.[1][2][3][4][5] While typically employed for five-membered rings, the underlying principles of multicomponent condensation could potentially be adapted. However, the two-step pyridone-based route offers a more predictable and well-precedented pathway.

Part 1: Synthesis of the Pyridone Intermediate: 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The initial and critical step in this synthesis is the formation of the substituted 2-pyridone ring. This is achieved through a condensation reaction between an appropriate enamine precursor and an active methylene compound, such as cyanoacetamide. The reaction proceeds through a series of nucleophilic additions and cyclization, driven by the formation of the stable pyridone ring. A similar synthesis for 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been well-documented, providing a solid foundation for this protocol.[6][7]

Reaction Scheme: Step 1

Caption: Synthesis of the pyridone intermediate.

Experimental Protocol: Synthesis of 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials and Reagents:

| Reagent | Purity | Supplier |

| 3-Methyl-2-pentanone | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ≥95% | Sigma-Aldrich |

| Cyanoacetamide | ≥99% | Sigma-Aldrich |

| Sodium methoxide | 95% | Sigma-Aldrich |

| Anhydrous Methanol | 99.8% | Fisher Scientific |

| Glacial Acetic Acid | 99.7% | VWR Chemicals |

| Hydrochloric Acid (concentrated) | 37% | VWR Chemicals |

Procedure:

-

Formation of the Enamine Intermediate:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-pentanone (10.0 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (13.1 g, 0.11 mol).

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

After completion, remove the excess DMF-DMA and methanol under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.

-

-

Cyclization to the Pyridone:

-

Dissolve the crude enamine intermediate in 100 mL of anhydrous methanol.

-

To this solution, add cyanoacetamide (8.4 g, 0.1 mol) and a catalytic amount of sodium methoxide (0.54 g, 0.01 mol).

-

Reflux the mixture for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and then acidify with glacial acetic acid to a pH of approximately 5-6.

-

The precipitated solid is collected by filtration, washed with cold methanol, and then with water.

-

For further purification, the crude product can be recrystallized from a mixture of ethanol and water.

-

Expected Yield: 65-75%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Thionation of the Pyridone Intermediate

The conversion of the 2-pyridone to the corresponding 2-thiopyridone (mercaptopyridine) is a crucial step. This is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[8][9][10][11] The reaction proceeds via a cycloaddition of the Lawesson's reagent to the carbonyl group, followed by a cycloreversion to yield the thiocarbonyl compound.

Reaction Scheme: Step 2

Caption: Thionation of the pyridone intermediate.

Experimental Protocol: Synthesis of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

Materials and Reagents:

| Reagent | Purity | Supplier |

| 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | - | Synthesized in Part 1 |

| Lawesson's Reagent | 97% | Sigma-Aldrich |

| Anhydrous Toluene | 99.8% | Sigma-Aldrich |

| Sodium Bicarbonate (saturated aqueous solution) | - | Fisher Scientific |

| Anhydrous Sodium Sulfate | ≥99% | VWR Chemicals |

Procedure:

-

Thionation Reaction:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5.0 g, 0.028 mol) in 100 mL of anhydrous toluene.

-

Add Lawesson's reagent (6.2 g, 0.015 mol, 0.55 equivalents) to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours. The reaction mixture will typically turn from a colorless suspension to a yellowish solution. Monitor the reaction progress by TLC (Eluent: 40% Ethyl acetate in Hexane).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy to confirm the presence of the thiol group and the overall structure.

Quantitative Data Summary

| Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 3-Methyl-2-pentanone | 100.16 | 10.0 | 0.1 | 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 176.20 | 17.62 |

| 2 | 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 176.20 | 5.0 | 0.028 | 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile | 192.27 | 5.38 |

Troubleshooting and Key Considerations

-

Step 1 - Enamine Formation: The enamine intermediate can be sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous conditions are maintained.

-

Step 1 - Cyclization: The choice of base and solvent can influence the reaction rate and yield. Sodium methoxide in methanol is generally effective.

-

Step 2 - Thionation: Lawesson's reagent has a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood. The stoichiometry of Lawesson's reagent is critical; an excess can lead to side products.

-

Purification: Column chromatography is recommended for obtaining a high-purity final product. The choice of eluent system may need to be optimized based on TLC analysis.

Conclusion